molecular formula C21H19NO6 B12152821 3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid

3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid

Katalognummer: B12152821
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: HOBOFBGGTHPEDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature . The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety and the amido linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of advanced purification techniques such as flash chromatography and recrystallization. The choice of solvents, reagents, and reaction conditions can be tailored to scale up the production process while maintaining the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The phenyl and chromen-2-one moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core and the phenyl group contribute to its ability to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid is unique due to its specific combination of functional groups and structural features. The presence of the propanoic acid moiety and the amido linkage distinguishes it from other chromen-2-one derivatives, contributing to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H19NO6

Molekulargewicht

381.4 g/mol

IUPAC-Name

3-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C21H19NO6/c1-13(21(26)22-10-9-19(23)24)27-15-7-8-16-17(14-5-3-2-4-6-14)12-20(25)28-18(16)11-15/h2-8,11-13H,9-10H2,1H3,(H,22,26)(H,23,24)

InChI-Schlüssel

HOBOFBGGTHPEDQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NCCC(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.